molecular formula C13H10N2 B031153 Diazodiphenylmethane CAS No. 883-40-9

Diazodiphenylmethane

Cat. No.: B031153
CAS No.: 883-40-9
M. Wt: 194.23 g/mol
InChI Key: ITLHXEGAYQFOHJ-UHFFFAOYSA-N
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Description

Diazodiphenylmethane is an organic reagent with the chemical formula C₁₃H₁₀N₂ . It exists as red-black crystals that melt just above room temperature . This compound is known for its unique reactivity and is used in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diazodiphenylmethane can be synthesized via the oxidation of benzophenone hydrazone with mercury (II) oxide in diethyl ether and the presence of a basic catalyst . An improved procedure involves dehydrogenation with oxalyl chloride . Another method includes the oxidation of benzophenone hydrazone with peracetic acid in the presence of a base and a trace of iodine .

Industrial Production Methods: While specific industrial production methods are not widely documented, the laboratory synthesis methods mentioned above can be scaled up for industrial purposes with appropriate safety and efficiency measures.

Chemical Reactions Analysis

Types of Reactions: Diazodiphenylmethane undergoes various types of reactions, including:

Common Reagents and Conditions:

    Oxidation: Mercury (II) oxide, peracetic acid, oxalyl chloride.

    Photolysis: Ultraviolet light.

    Electrolysis: Dimethylformamide, tetrabutylammonium perchlorate.

Major Products:

  • Benzophenone azine
  • (Diphenyl)methyl carbene
  • Ph₂C⁻ anion radical

Scientific Research Applications

Chemical Properties and Mechanism of Action

Chemical Structure and Stability

  • DDM is characterized by its red-black crystalline form, melting just above room temperature. Its stability compared to other diazo compounds makes it a preferred reagent in synthetic organic chemistry .

Mechanism of Action

  • DDM acts as a nucleophilic 1,3-dipole, enabling it to react with electrophiles, particularly carboxylic acids. This interaction leads to the formation of (diphenyl)methyl esters and ethers through esterification reactions .

Organic Synthesis

DDM is widely utilized in organic synthesis due to its ability to generate reactive intermediates:

  • Synthesis of Esters and Ethers : DDM reacts with carboxylic acids and alcohols to produce (diphenyl)methyl esters and ethers, respectively. This reaction is crucial for creating complex organic molecules .
  • Carbene Formation : Under ultraviolet light or heat, DDM can generate (diphenyl)methyl carbene, which is valuable in various synthetic pathways .

Mechanistic Studies

DDM serves as an important tool in understanding reaction mechanisms:

  • Reaction Kinetics : Studies have shown that the rate-determining step in the esterification process involves proton transfer from the carboxylic acid to DDM, making it sensitive to solvent effects and substituent influences.
  • Computational Chemistry : Molecular modeling studies have elucidated the transition states and reaction pathways involving DDM, enhancing our understanding of its reactivity.

Biological Applications

Research has explored potential pharmacological activities of DDM derivatives:

  • Pharmacological Studies : Derivatives of DDM are being investigated for their biological activities, including anti-inflammatory and anticancer properties. These studies are still in preliminary stages but show promise for future drug development.

Industrial Applications

DDM finds applications in various industrial processes:

  • High-Performance Liquid Chromatography (HPLC) : It is used as a reagent in HPLC methods for the separation and analysis of organic compounds due to its stability and reactivity.
  • Synthesis of Complex Organic Molecules : Its unique reactivity allows for the synthesis of a variety of complex organic molecules that are essential in pharmaceuticals and agrochemicals .

Case Studies

Application AreaDescriptionReferences
Organic SynthesisSynthesis of (diphenyl)methyl esters from carboxylic acids.
Mechanistic StudiesInvestigation of solvent effects on reaction kinetics involving DDM.
Biological ResearchExploration of DDM derivatives for potential anti-inflammatory activities.
Industrial ChemistryUse in HPLC methods for analyzing organic compounds.

Comparison with Similar Compounds

  • Diazomethane (CH₂N₂)
  • Ethyl diazoacetate (N₂CHCOOEt)
  • 9-Diazofluorene

Comparison: Diazodiphenylmethane is unique due to its stability and specific reactivity patterns. Unlike diazomethane, which is highly explosive, this compound is more stable and can be handled with relatively less risk . Its ability to form (diphenyl)methyl carbene upon photolysis distinguishes it from other diazo compounds .

Biological Activity

Diazodiphenylmethane (DDM), a diazo compound with the formula C₁₃H₁₀N₂, is primarily known for its applications in organic synthesis and its reactivity with various nucleophiles. This article explores its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

1. Overview of this compound

DDM is synthesized through the oxidation of benzophenone hydrazone, often using mercury(II) oxide as a catalyst. Its molecular weight is approximately 194.23 g/mol, and it is characterized by its ability to engage in nucleophilic reactions, particularly with carboxylic acids to form (diphenyl)methyl esters and ethers .

Target of Action : DDM primarily targets carboxylic acids due to its nucleophilic properties. It acts as a 1,3-dipole, allowing it to form bonds with electrophiles.

Mode of Action : The compound's reactivity is influenced by environmental factors such as pH and the presence of catalysts. The reaction typically involves the formation of a diphenylmethyl cation intermediate, which is sensitive to the acidity of the carboxylic acid involved .

3. Biochemical Pathways

DDM participates in several biochemical pathways:

  • Synthesis of Esters and Ethers : DDM facilitates the esterification process with carboxylic acids, yielding (diphenyl)methyl esters.
  • Electrochemical Reactions : DDM can be electrolyzed to produce reactive intermediates like Ph₂C⁻ anion radicals .
  • Photolysis : Under UV light, DDM generates (diphenyl)methyl carbene and nitrogen gas, which can further react with other substrates.

4.1 Medicinal Chemistry

Research has indicated that derivatives of DDM may possess pharmacological activities. For instance, studies have explored its potential as a reagent for modifying proteins through diazotransfer reactions, particularly targeting carboxylic acid residues in proteins like insulin . This modification can alter protein function and stability, providing avenues for drug development.

4.2 Kinetic Studies

A study on the kinetics of DDM's reaction with various substituted orotic acids demonstrated that DDM's reactivity can be quantified through rate constants in dimethylformamide (DMF) solutions . This research helps in understanding how DDM interacts at a molecular level with biologically relevant compounds.

Case Study 1: Protein Modification

In a study investigating photocleavable groups incorporated into proteins, DDM was used to modify insulin by reacting with its carboxylic acid side chains. The resulting modifications were characterized using ESI-MS techniques, revealing insights into how DDM can alter protein properties for therapeutic applications .

Case Study 2: Reaction Kinetics

Another study focused on the kinetics of DDM's reaction with substituted orotic acids, providing valuable data on how structural variations influence reactivity. This research utilized advanced kinetic modeling to predict outcomes in biological systems where DDM may interact with nucleophilic sites .

6. Comparative Analysis

CompoundStabilityReactivityBiological Application
This compoundModerateHighProtein modification, organic synthesis
DiazomethaneLowVery highLimited due to explosiveness
Ethyl diazoacetateModerateModerateSynthetic applications in organic chemistry

DDM's stability compared to other diazo compounds makes it more suitable for laboratory use and potential biological applications.

Q & A

Basic Research Questions

Q. What experimental methods are commonly used to study reaction kinetics involving Diazodiphenylmethane (DDM)?

The reaction kinetics of DDM with carboxylic acids are typically analyzed using UV spectrophotometry. This method tracks changes in absorbance caused by the formation of reaction products over time. For example, rate constants for reactions in protic and aprotic solvents are determined by monitoring the decay of DDM's characteristic UV absorption at 30°C . Calibration curves and time-resolved spectral data are essential for quantifying reaction progress and validating kinetic models.

Q. What safety protocols are critical when synthesizing and handling this compound?

DDM synthesis involves hazardous reagents like oxalyl chloride, requiring strict adherence to safety protocols:

  • Use inert atmospheres (e.g., nitrogen) to prevent explosive decomposition of diazo compounds.
  • Purify DDM via low-temperature crystallization to minimize instability risks.
  • Follow guidelines from Prudent Practices in the Laboratory for waste disposal and personal protective equipment (PPE) . High-yield procedures, such as chlorodimethylsulfonium chloride-mediated synthesis, reduce exposure risks by minimizing intermediate isolation steps .

Q. How do protic and aprotic solvents influence DDM reactivity with carboxylic acids?

Protic solvents (e.g., ethanol) stabilize charged intermediates via hydrogen bonding, accelerating reactions with carboxylic acids. In aprotic solvents (e.g., acetone), reactivity depends on solvent polarity and dipolar interactions. For instance, Kamlet–Taft solvatochromic parameters (α, β, π*) quantify solvent effects, showing aprotic solvents with high polarity enhance reaction rates by stabilizing transition states .

Advanced Research Questions

Q. How can researchers resolve contradictions in kinetic data for DDM reactions across solvent systems?

Discrepancies arise from solvent-specific solvation effects and substituent electronic interactions. To address this:

  • Apply multiple linear regression analysis using Kamlet–Taft or Hansen solubility parameters to deconvolute solvent contributions .
  • Compare kinetic isotope effects (KIEs) in deuterated vs. non-deuterated solvents to isolate hydrogen-bonding impacts .
  • Validate mechanistic hypotheses via computational chemistry (e.g., DFT calculations of transition-state geometries) .

Q. What statistical frameworks are used to model substituent effects on DDM reaction rates?

Linear Free Energy Relationships (LFERs), such as Hammett equations, correlate substituent electronic properties (σ constants) with rate constants. For example:

  • Electron-withdrawing groups on benzylideneamino acids increase reactivity by polarizing the carboxylic acid moiety, as quantified by LFER regression slopes (ρ values) .
  • Quantum mechanical calculations (e.g., Mulliken charge distributions) supplement experimental data to explain deviations from LFER predictions .

Q. How can solvent parameters predict DDM reaction rates in novel solvent systems?

The Kamlet–Taft equation relates rate constants (log k) to solvent polarity (π*), hydrogen-bond donor acidity (α), and acceptor basicity (β):

logk=logk0+sπ+aα+bβ\log k = \log k_0 + s\pi^* + a\alpha + b\beta

For α,β-unsaturated carboxylic acids, positive coefficients for π* and β indicate rate enhancement in polar, basic solvents. This model guides solvent selection for optimizing reaction efficiency .

Q. What computational strategies elucidate electronic effects in DDM-mediated reactions?

  • Density Functional Theory (DFT) calculates transition-state energies and charge distributions to validate proposed mechanisms (e.g., nucleophilic attack by carboxylate ions) .
  • Molecular Dynamics (MD) simulations assess solvent reorganization effects on activation barriers, explaining solvent-dependent rate variations .

Q. Methodological Guidance

Q. How should researchers design experiments to study DDM reaction mechanisms?

  • Use control experiments with deuterated solvents or isotopically labeled substrates to identify rate-determining steps.
  • Employ stopped-flow techniques for rapid kinetic measurements in highly reactive systems .
  • Integrate Design of Experiments (DoE) principles to optimize variables (e.g., temperature, solvent ratio) while minimizing trial counts .

Q. What practices ensure reproducibility in DDM synthesis and kinetic studies?

  • Document solvent purity (e.g., water content <0.1% for aprotic solvents) to prevent side reactions.
  • Standardize UV calibration curves using freshly purified DDM to avoid spectral interference .
  • Share raw kinetic datasets and regression coefficients to facilitate cross-lab validation .

Properties

IUPAC Name

[diazo(phenyl)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c14-15-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITLHXEGAYQFOHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=[N+]=[N-])C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80236941
Record name Diazodiphenylmethane
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Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883-40-9
Record name 1,1′-(Diazomethylene)bis[benzene]
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Record name Diazodiphenylmethane
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Record name Diazodiphenylmethane
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Record name Benzene, 1,1'-(diazomethylene)bis
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Record name DIAZODIPHENYLMETHANE
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Synthesis routes and methods I

Procedure details

In 500 ml of dichloromethane were dissolved 58.8 g of benzophenone hydrazone, 42 ml of 1,1,3,3-tetramethylguanidine and 150 mg of iodine, and after the mixed solution was cooled to 0° C. to -5° C., 74 g of m-chloroperbenzoic acid (with a purity of 70%) was added, followed by stirring at 0° C. for 40 minutes. The reaction solution was washed with water and dried over sodium sulfate, and the solvent was distilled off to give diphenyldiazomethane.
Quantity
74 g
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58.8 g
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42 mL
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150 mg
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500 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of benzophenone hydrazone (10 g) in CH2Cl2 (51 mL) is added a 1% w/v solution of iodine in CH2Cl2 (2.05 mL) and 1,1,3,3-tetramethylguanidine (6.43 g). 3-Chloroperoxybenzoic acid (9.7 g) is then added in small portions at room temperature. The solvent is removed in vacuo to provide diphenyl diazomethane. A solution of diphenyl diazomethane (8.78 g) in EtOAc (19 mL) is then added to a cooled (5° C.) solution of Compound 3 in THF (150 mL) and EtOAc (150 mL). The mixture is stirred until completion whereupon it is evaporated to dryness in vacuo. THF (64 mL) is added and the insolubles are filtered off The filtrate is evaporated in vacuo until crystals begin to form. EtOAc (64 mL) is then added and the mixture is stirred for 1.5 hours at 0°-5° C. The resulting solid is filtered to provide Compound 4.
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10 g
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51 mL
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2.05 mL
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6.43 g
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9.7 g
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Synthesis routes and methods IV

Procedure details

A mixture of 4,4′-dihydroxybenzophenone (21.4 g, 100 mmol), 1-bromododecane (49.8 g, 200 mmol), K2CO3 (50 g) in 500 mL of DMF were heated with stirring at 120° C. for 60 hours. After the mixture was cooled to room temperature, 1 L of water was added. The solution was extracted with CH2Cl2 (4×500 mL). The combined organic layers were dried with MgSO4 and the most of the solvent removed under reduced pressure as a white solid formed. The solids were collected by filtration, washed with cold hexanes, and air dried to give 4,4′-didodecyloxybenzophenone (41.2 g, 75%). A mixture of 4,4′didodecyloxybenzophenone (20.6 g) and hydrazine monohydrate (20 mL) in 150 mL of pentanol were heated at reflux for 24 hours. After cooling to room temperature, a white solid precipitated which is collected by vacuum filtration, washed with 20 mL cold ethanol and air dried (19.4 g, 92%).
Name
4,4′didodecyloxybenzophenone
Quantity
20.6 g
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20 mL
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150 mL
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Diazodiphenylmethane
Diazodiphenylmethane
Diazodiphenylmethane
Diazodiphenylmethane
Diazodiphenylmethane
Diazodiphenylmethane

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